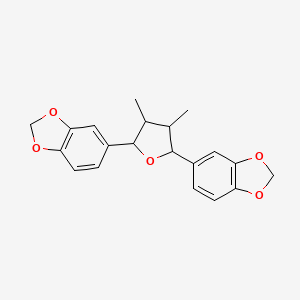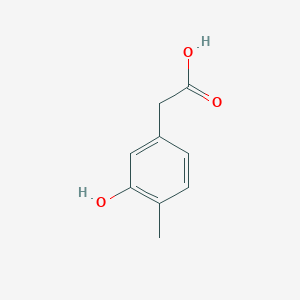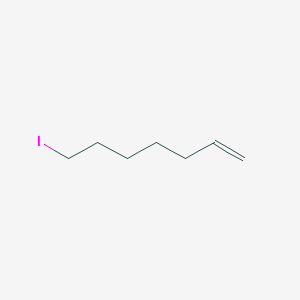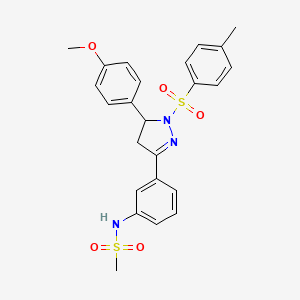
Galbacin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Galbacin is a naturally occurring lignan, a type of polyphenolic compound found in various plants. Lignans are known for their diverse biological activities, including anticancer, anti-inflammatory, and antioxidant properties. This compound, specifically, has been identified in several plant species and is noted for its complex molecular structure and significant pharmacological potential .
Aplicaciones Científicas De Investigación
Galbacin has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of lignan synthesis and reactivity.
Biology: this compound’s biological activities, such as anticancer and anti-inflammatory effects, make it a valuable compound in biological research.
Medicine: Due to its pharmacological properties, this compound is investigated for potential therapeutic applications, including cancer treatment and anti-inflammatory therapies.
Industry: this compound and its derivatives are explored for use in the development of new pharmaceuticals and nutraceuticals
Safety and Hazards
The safety data sheet for Galbacin recommends using personal protective equipment, avoiding dust formation, and ensuring adequate ventilation . In case of inhalation, it is advised to move the victim into fresh air and give oxygen if breathing is difficult . If the substance comes into contact with the skin, it is recommended to take off contaminated clothing immediately and wash off with soap and plenty of water .
Mecanismo De Acción
Target of Action
Galbacin is a type of lignan , a class of compounds that have significant biological roles in plants, including protection against herbivores and microbes
Mode of Action
Lignans, in general, are known to interact with various biological targets and exert their effects through a variety of mechanisms . They can bind to certain receptors, modulate enzyme activities, or interfere with signal transduction pathways . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Lignans are known to influence a broad spectrum of biochemical pathways . They can affect the synthesis and metabolism of various biomolecules, modulate signal transduction pathways, and influence cellular processes such as proliferation, differentiation, and apoptosis
Pharmacokinetics
The pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy . Factors such as the compound’s solubility, stability, permeability, and metabolic stability can influence its absorption and distribution within the body . The metabolism and excretion of the compound can also affect its duration of action and potential for toxicity
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of galbacin involves several key steps. One notable method is the one-pot homologative γ-butyrolactonization, which constructs the central γ-butyrolactone framework with the necessary β, γ-vicinal stereogenic centers . This method is efficient and yields high stereoselectivity.
Another approach involves the Lewis base-catalyzed asymmetric sulfenylation of alkenes. This method includes enantioselective cyclization reactions, such as 5-endo and 6-exo thiolactonizations of alkenes, to produce chiral sulfenylated lactones .
Industrial Production Methods: Industrial production of this compound typically follows the synthetic routes mentioned above, with modifications to scale up the processes. The use of commercially available starting materials and efficient catalytic systems ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Galbacin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed: The major products formed from these reactions include oxidized quinones, reduced dihydro derivatives, and substituted this compound derivatives with various functional groups .
Comparación Con Compuestos Similares
- Chicanine
- Fragransin A2
- Galbelgin
- Talaumidin
Comparison: Galbacin is unique among these compounds due to its specific molecular structure and the presence of certain functional groups that confer distinct biological activities. While all these compounds share a common lignan framework, this compound’s unique stereochemistry and functionalization make it particularly potent in certain pharmacological applications .
Propiedades
IUPAC Name |
5-[5-(1,3-benzodioxol-5-yl)-3,4-dimethyloxolan-2-yl]-1,3-benzodioxole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O5/c1-11-12(2)20(14-4-6-16-18(8-14)24-10-22-16)25-19(11)13-3-5-15-17(7-13)23-9-21-15/h3-8,11-12,19-20H,9-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUXQRHAJWXPGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(OC1C2=CC3=C(C=C2)OCO3)C4=CC5=C(C=C4)OCO5)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is Galbacin and where is it found?
A1: this compound is a naturally occurring lignan, a type of polyphenol found in various plants. It has been isolated from the bark of Machilus thunbergii [, ], the leaves of Machilus japonica [], and the herb Saururus chinensis [], among other species [, , ].
Q2: What is the molecular formula and weight of this compound?
A2: While the provided abstracts do not explicitly state the molecular formula and weight of this compound, they describe its structure as a 2,5-diaryl-3,4-dimethyltetrahydrofuran lignan [, ]. Based on this information, its molecular formula can be deduced as C20H22O4 and its molecular weight as 326.39 g/mol.
Q3: What are the reported biological activities of this compound?
A3: this compound has demonstrated several biological activities, including:
- Anti-complementary activity: It inhibits the human complement system, a part of the immune system [].
- Immunosuppressive activity: It suppresses mitogen-induced proliferation of human lymphocytes [].
- Anti-cancer activity: While it shows limited activity against some cancer cell lines [], it exhibits potent inhibitory activity against phospholipase Cγ1 (PLCγ1), an enzyme involved in cancer cell proliferation [, ].
- Hepatoprotective activity: It protects cultured rat hepatocytes from CCl4-induced injury [].
- Antioxidant activity: It exhibits antioxidant properties in vitro [].
Q4: What is the mechanism of action for this compound's anti-cancer activity?
A4: Research suggests that this compound inhibits the enzyme phospholipase Cγ1 (PLCγ1) [, ]. This enzyme plays a crucial role in signal transduction pathways involved in cell growth, proliferation, and differentiation. By inhibiting PLCγ1, this compound disrupts these pathways, potentially leading to its anti-cancer effects.
Q5: Does the structure of this compound influence its activity?
A5: Studies on related lignans suggest that the benzene ring with the methylene dioxy group in this compound is essential for its inhibitory activity against PLCγ1 []. Furthermore, the stereochemistry of the tetrahydrofuran ring in this compound and related compounds influences their biological activities [].
Q6: Has this compound been used in the synthesis of other compounds?
A6: Yes, this compound has been synthesized as a target compound in studies exploring new synthetic methodologies [, , , ]. These studies utilized this compound as a model compound to demonstrate the efficiency and stereoselectivity of their developed synthetic strategies.
Q7: What are the limitations of current research on this compound?
A7: Current research on this compound is primarily limited to in vitro studies and some preliminary in vivo work. Further research is needed to:
Q8: Are there any known analytical methods for detecting and quantifying this compound?
A8: While the provided abstracts do not detail specific analytical methods for this compound, they mention techniques like spectroscopy (NMR, MS) for structural elucidation and HPLC for isolation and purification [, , , , ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-methyl-N-(3-methylphenyl)-2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/no-structure.png)
![(Z)-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-phenylacrylamide](/img/structure/B2400627.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2400629.png)



![2-(3-chlorobenzyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2400637.png)

![5-[4-(4-ethoxybenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2400640.png)


![[5-(Methoxymethyl)-1,2-oxazol-3-yl]methanamine;hydrochloride](/img/structure/B2400646.png)

